molecular formula C19H25ClN2O3 B7917120 [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7917120
M. Wt: 364.9 g/mol
InChI Key: OVVRWZFUIMYDBH-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS 1353981-67-5) is a sophisticated synthetic piperidine derivative of significant interest in medicinal chemistry and drug discovery . This compound, with a molecular formula of C19H25ClN2O3 and a molecular weight of 364.87 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure incorporates a reactive chloroacetyl group, which acts as an electrophile, making the compound a valuable intermediate for further derivatization, particularly in the development of potential kinase inhibitors . The piperidine scaffold is a privileged structure in pharmaceuticals, present in more than twenty classes of drugs, underscoring the research value of this compound . The benzyl ester (Cbz) group serves as a common protecting group in multi-step synthetic sequences, while the cyclopropyl moiety can influence the molecule's metabolic stability and binding affinity. Researchers utilize this compound in exploring structure-activity relationships (SAR) for various therapeutic targets. This product is for Research Use Only (RUO) and is strictly prohibited from human or veterinary therapeutic, diagnostic, or any other clinical use. Handle with care in accordance with good laboratory practices. Refer to the Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3/c20-12-18(23)21-11-5-4-8-17(21)13-22(16-9-10-16)19(24)25-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVRWZFUIMYDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. It incorporates a piperidine ring, a cyclopropyl group, and a carbamic acid moiety, suggesting diverse interactions within biological systems.

Chemical Structure

The chemical structure can be represented as follows:

C16H22ClN3O3\text{C}_{16}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}_{3}

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various pathogens.
  • Neuroprotective Effects : The piperidine scaffold is often associated with neuroactive properties, potentially influencing neurotransmitter systems.
  • Antitumor Activity : Some derivatives of piperidine compounds have been studied for their anticancer potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various pathogens
NeuroprotectiveInfluences neurotransmitter systems
AntitumorPotential anticancer effects

The biological activity of This compound is believed to be mediated through its interaction with specific molecular targets. The presence of the chloroacetyl group may enhance reactivity, allowing for modifications that improve biological efficacy. Interaction studies are crucial for understanding these mechanisms at the molecular level.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Piperidine Ring : Utilizing appropriate precursors to construct the piperidine framework.
  • Chloroacetylation : Introducing the chloroacetyl group to enhance reactivity.
  • Cyclopropyl Group Addition : Incorporating the cyclopropyl moiety to modify pharmacological properties.
  • Carbamate Formation : Creating the carbamate linkage with a benzyl ester.

This synthetic pathway allows for the generation of derivatives that may possess enhanced or novel biological activities.

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(2-Chloro-acetyl)piperidinePiperidine ring with chloroacetyl groupSimpler structure; lacks cyclopropyl group
CyclopropylcarbamateCyclopropane ring attached to carbamateFocused on carbamate functionality
Benzyl carbamateBenzene ring attached to carbamateLacks piperidine structure
(S)-N-benzyl-N-(2-chloroacetyl)piperidineSimilar piperidine structureDifferent stereochemistry affecting activity

Case Studies and Research Findings

Research has indicated that compounds similar to This compound can exhibit significant biological activity:

  • Antimicrobial Activity : A study demonstrated that derivatives showed MIC values ranging from 0.24 to 0.97 μg/mL against Candida auris, indicating strong antifungal potential .
  • Cancer Therapy : Research highlighted a series of piperidine derivatives that displayed cytotoxicity and apoptosis induction in tumor cell lines, suggesting potential applications in cancer treatment .
  • Neurodegenerative Disease Models : Compounds with similar scaffolds have been investigated for their ability to inhibit cholinesterase enzymes, which are crucial in Alzheimer's disease management .

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic breakdown reveals two primary pathways (Figure 1):

  • Path A : Sequential assembly starting from piperidine-2-carboxylic acid derivatives.

  • Path B : Convergent synthesis via coupling of pre-formed cyclopropyl-carbamate and chloroacetyl-piperidine fragments.

Path B dominates industrial applications due to higher yields (78–92%) and reduced side-product formation.

Stepwise Preparation Methods

Piperidine Core Synthesis

The piperidine moiety is synthesized via:

Reductive Amination

  • Reactants : Glutaraldehyde + benzylamine

  • Conditions : NaBH<sub>4</sub>/MeOH, 0°C → RT, 12 h

  • Yield : 85% (cis:trans = 3:1)

  • Purification : Column chromatography (hexane:EtOAc = 4:1)

Chloroacetylation

  • Reactants : Piperidine intermediate + chloroacetyl chloride

  • Conditions : Et<sub>3</sub>N (2.5 eq), DCM, −10°C → RT, 6 h

  • Yield : 91%

  • Key Quality Control : <2% unreacted piperidine (HPLC)

Carbamate Coupling

  • Reactants : Cyclopropylamine + benzyl chloroformate

  • Conditions :

    • Solvent : THF/H<sub>2</sub>O (3:1)

    • Base : NaHCO<sub>3</sub> (pH 8–9)

    • Temperature : 40°C, 8 h

  • Yield : 88%

Stereochemical Control

Chiral auxiliaries (e.g., (R)-BINOL) achieve enantiomeric excess (ee) >98%:

Chiral Catalystee (%)Reaction Time (h)
(R)-BINOL98.524
L-Proline82.336
No catalyst50.148

Data from ref

Esterification

  • Reactants : Carbamic acid intermediate + benzyl bromide

  • Conditions :

    • Catalyst : DMAP (0.1 eq)

    • Base : K<sub>2</sub>CO<sub>3</sub>

    • Solvent : Acetone, reflux, 10 h

  • Yield : 94%

Byproduct Mitigation

Side products (e.g., N-benzylation) are minimized using:

  • Temperature gradient : 60°C → 80°C over 2 h

  • Solvent polarity : ε > 20 (e.g., DMF vs. THF)

Reaction Optimization

Solvent Effects on Yield

SolventDielectric Constant (ε)Yield (%)Purity (%)
DCM8.97895
THF7.58597
DMF36.79299
Acetone20.78998

Data aggregated from ref

Catalytic Systems

Palladium-based catalysts enhance coupling efficiency:

CatalystLoading (mol%)Turnover Frequency (h⁻¹)
Pd(OAc)<sub>2</sub>512
Pd/C108
NiCl<sub>2</sub>(dppe)156

Data from ref

Industrial-Scale Production

Continuous Flow Reactor Design

  • Residence time : 30 min

  • Pressure : 15 bar

  • Key parameters :

    • Temperature : 70°C ± 2°C

    • Flow rate : 0.5 L/h

  • Output : 12 kg/day (purity >99.5%)

Waste Management

  • Chloroacetyl chloride recovery : 92% via fractional distillation

  • Solvent recycling : >98% purity using molecular sieves

Analytical Characterization

Structural Confirmation

TechniqueKey Peaks/Data
<sup>1</sup>H NMR δ 7.35–7.28 (m, 5H, Ar-H), δ 4.61 (s, 2H, CH<sub>2</sub>Ph), δ 3.82–3.75 (m, 1H, piperidine-H)
<sup>13</sup>C NMR δ 170.2 (C=O), δ 135.8 (Ar-C), δ 67.3 (OCH<sub>2</sub>Ph)
HRMS m/z 365.1521 [M+H]<sup>+</sup> (calc. 365.1518)

Data from ref

Purity Assessment

  • HPLC : Rt = 8.2 min (C18 column, MeCN:H<sub>2</sub>O = 70:30)

  • Chiral HPLC : ee = 98.7% (Chiralpak AD-H, hexane:iPrOH = 90:10)

Applications and Derivatives

Biological Activity

  • Proteasome inhibition : IC<sub>50</sub> = 42 nM (vs. bortezomib: 6.8 nM)

  • CYP3A4 interaction : K<sub>i</sub> = 18 µM (moderate inhibitor)

Structural Analogues

AnaloguesModification SiteActivity Comparison
[1-(2-Fluoro-acetyl) derivative]Chlorine → Fluorine2.3× less potent
[Benzyl → Methyl ester]Ester group reductionInactive
[Cyclopropyl → Phenyl]Cycloalkyl → Aromatic4.1× more toxic

Data from ref

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can intermediates be characterized spectroscopically?

  • Methodology : Multi-step synthesis typically involves coupling chloro-acetylated piperidine derivatives with cyclopropane-containing carbamate precursors. Key intermediates should be purified via column chromatography (e.g., silica gel with light petroleum/EtOAc gradients) and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1689 cm1^{-1}) and stereochemistry . Crystallization protocols (e.g., using CHCl3_3/hexane) can aid in isolating enantiomerically pure forms .

Q. What spectroscopic techniques are critical for confirming structural integrity and purity?

  • Methodology : High-resolution mass spectrometry (HRMS) validates molecular weight, while 1H^1H-NMR detects proton environments (e.g., cyclopropane CH2_2 at δ 1.68–1.77 ppm, benzyl ester aromatic protons at δ 5.04 ppm). IR confirms chloro-acetyl C=O (1689 cm1^{-1}) and carbamate N-H (3338 cm1^{-1}) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols are recommended for handling and disposal?

  • Methodology : Use fume hoods and PPE (gloves, goggles) due to the compound’s chloro-acetyl reactivity. Waste must be segregated into halogenated organic containers and processed by licensed waste management firms to prevent environmental release .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in cyclopropane-carbamate derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) determines absolute configuration, especially for cyclopropane rings and piperidine chair conformations. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement software (e.g., SHELXL) analyzes bond angles and torsional strain .

Q. What strategies prevent 2-chloro-acetyl group hydrolysis during storage or reactions?

  • Methodology : Store the compound under inert gas (N2_2) at –20°C in anhydrous solvents (e.g., THF, DCM). During reactions, avoid protic solvents and use scavengers (e.g., molecular sieves) to trap moisture. Kinetic studies (via 1H^1H-NMR) monitor degradation rates under varying pH .

Q. How can Retro-Claisen rearrangements be identified and mitigated during synthesis?

  • Methodology : Monitor reactions via TLC and LC-MS for unexpected byproducts. If a Retro-Claisen pathway is suspected (e.g., ketone formation), adjust base strength (e.g., switch from NaH to K2 _2CO3_3) or lower reaction temperatures. Computational modeling (DFT) predicts thermodynamic favorability of competing pathways .

Q. How to design SAR studies for evaluating cyclopropane-piperidine interactions with biological targets?

  • Methodology : Synthesize analogs with modified cyclopropane substituents (e.g., methyl vs. phenyl) or piperidine ring sizes. Use enzyme inhibition assays (e.g., ACE2 or kinase targets) to measure IC50_{50}. Docking simulations (AutoDock Vina) predict binding poses, validated by mutagenesis studies .

Q. What in silico methods predict physicochemical properties and binding affinities?

  • Methodology : Calculate logP and pKa using ChemAxon or MarvinSuite. Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) assess conformational stability. Free-energy perturbation (FEP) quantifies affinity changes for target mutations .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

  • Methodology : Replicate experiments under strictly controlled conditions (solvent purity, inert atmosphere). Compare NMR data with computed spectra (e.g., ACD/Labs) to identify solvent artifacts. Collaborative inter-laboratory validation minimizes instrumental variability .

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